- Synthesis of precursors for medium-ring aromatic lactones, Synthesis, 2005, (10), 1682-1688
Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
CAS-nummer:91047-77-7
MF:C11H11BrO2
MW:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26
2-Bromocinnamic Acid Ethyl Ester Chemische en fysische eigenschappen
Naam en identificatie
-
- (E)-Ethyl3-(2-bromophenyl)acrylate
- (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
- Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Ethyl 3-(2-bromophenyl)acrylate
- Ethyl (E)-2-bromocinnamate
- Ethyl (E)-3-(2-bromophenyl)-2-propenoate
- Ethyl trans-2-bromocinnamate
- SCHEMBL4777279
- Ethyl3-(2-bromophenyl)acrylate
- ethyl (E)-3-(2-bromophenyl)prop-2-enoate
- NSC636707
- MFCD11111007
- NSC-636707
- DB-362286
- 2-BROMOCINNAMIC ACID ETHYL ESTER
- (E)-ethyl-3-(2-bromophenyl)acrylate
- CS-0254009
- OVVAHDSHDPZGMY-BQYQJAHWSA-N
- 91047-77-7
- Ethyl 3-(2-bromophenyl)acrylate
- ethyl (2e)-3-(2-bromophenyl)-2-propenoate
- 99134-25-5
- AKOS015843334
- AS-39615
- EN300-1453824
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- CS-0109992
- SCHEMBL4777286
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
- ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
- ethyl (E)-3-(2-bromophenyl)acrylate
- 2-Bromocinnamic Acid Ethyl Ester
-
- MDL: MFCD11111007
- Inchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
- InChI-sleutel: OVVAHDSHDPZGMY-BQYQJAHWSA-N
- LACHT: C(/C1C=CC=CC=1Br)=C\C(=O)OCC
Berekende eigenschappen
- Exacte massa: 253.99400
- Monoisotopische massa: 253.99424g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 213
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- PSA: 26.30000
- LogboekP: 3.02540
2-Bromocinnamic Acid Ethyl Ester Douanegegevens
- HS-CODE:2916399090
- Douanegegevens:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromocinnamic Acid Ethyl Ester Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150475-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$654.48 | 2023-08-31 | |
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2021-06-16 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2021-06-16 | |
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2022-05-27 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2022-05-27 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12013-25g |
ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
91047-77-7 | 97% | 25g |
$435 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180632-250mg |
Ethyl (E)-3-(2-bromophenyl)acrylate |
91047-77-7 | 98% | 250mg |
¥1566.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180632-1g |
Ethyl (E)-3-(2-bromophenyl)acrylate |
91047-77-7 | 98% | 1g |
¥3888.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180632-5g |
Ethyl (E)-3-(2-bromophenyl)acrylate |
91047-77-7 | 98% | 5g |
¥10987.00 | 2024-04-25 | |
| TRC | B685453-50mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 50mg |
$ 50.00 | 2022-06-06 |
2-Bromocinnamic Acid Ethyl Ester Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux
Referentie
- Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement, Journal of the American Chemical Society, 2017, 139(34), 11895-11902
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Triethylamine , 1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ; 12 h, 25 °C
Referentie
- Rasta resin-PPh3 and its use in chromatography-free Wittig reactions, Synlett, 2010, (13), 1997-2001
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ; 15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
Referentie
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation, Journal of Organic Chemistry, 2021, 86(21), 14290-14310
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 h, 110 °C
Referentie
- Palladium-catalyzed double arylations of terminal olefins in acetic acid, Tetrahedron, 2012, 68(5), 1466-1474
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine , Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene , Water ; 8 h, 80 °C
Referentie
- Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4, Journal of Organic Chemistry, 2007, 72(17), 6628-6630
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
- Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks, Angewandte Chemie, 2016, 55(38), 11633-11637
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ; 24 h, rt
Referentie
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referentie
- Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones, Organic Letters, 2013, 15(23), 6086-6089
Productiemethode 10
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referentie
- Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835
Productiemethode 11
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referentie
- Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades, Chemistry - A European Journal, 2014, 20(28), 8664-8669
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Sulfuric acid ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides, Journal of the American Chemical Society, 2014, 136(12), 4476-4479
Productiemethode 13
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referentie
- Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations, Organic Letters, 2013, 15(22), 5650-5653
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 16 h, 60 °C
Referentie
- Diazo reagents in copper(I)-catalyzed olefination of aldehydes, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358
Productiemethode 15
Reactievoorwaarden
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) , Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) , N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ; 18 h, 75 °C
Referentie
- Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ; 15 - 18 h, 50 °C
Referentie
- Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst, Synlett, 2011, (12), 1723-1726
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248
2-Bromocinnamic Acid Ethyl Ester Raw materials
- Triethyl phosphonoacetate
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
- 3-ethoxy-3-oxo-propanoic acid
- 2-Bromobenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
2-Bromocinnamic Acid Ethyl Ester Preparation Products
2-Bromocinnamic Acid Ethyl Ester Gerelateerde literatuur
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
91047-77-7 (2-Bromocinnamic Acid Ethyl Ester) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Aanbevolen leveranciers
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie